molecular formula C27H26N2O5S B2628558 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 866725-62-4

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2628558
CAS RN: 866725-62-4
M. Wt: 490.57
InChI Key: GZGOVBSSGSGWKZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of this compound is 476.55. Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

Pharmacological Research and Applications

Research has focused on exploring the pharmacological effects and mechanisms of action of compounds structurally related to 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide. These studies are significant for understanding the potential therapeutic applications of these compounds, including their role in treating neurological disorders and their effects on cellular processes. For instance, studies on isoquinoline derivatives have revealed their critical roles in modern therapeutics, offering insights into their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial properties, and more. This broad spectrum of biological activities highlights the importance of isoquinoline compounds in drug development and the potential therapeutic applications of similar compounds (Danao et al., 2021).

Environmental Impact and Degradation

The environmental fate of related compounds, especially those used in pharmaceuticals and industrial applications, has been a subject of extensive study. Research has focused on understanding the degradation pathways, environmental persistence, and toxicological impact of these compounds in various environmental matrices. For example, the degradation and transformation pathways of acetaminophen, a widely used pharmaceutical compound, have been thoroughly reviewed to assess the generation of toxic intermediates and their environmental and ecological risks. Such studies are crucial for developing effective strategies for the removal of these compounds from the environment and mitigating their impact on ecosystem health (Qutob et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. For detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-34-20-11-13-24-22(15-20)27(31)25(35(32,33)21-8-6-5-7-9-21)16-29(24)17-26(30)28-23-12-10-18(2)14-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGOVBSSGSGWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide

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